molecular formula C6H5N3S B1330656 2-Aminothiazolo[5,4-b]pyridine CAS No. 31784-70-0

2-Aminothiazolo[5,4-b]pyridine

Cat. No. B1330656
CAS RN: 31784-70-0
M. Wt: 151.19 g/mol
InChI Key: OGWPHTRWLWDCOC-UHFFFAOYSA-N
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Description

2-Aminothiazolo[5,4-b]pyridine is a useful research chemical . It has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-Aminothiazolo[5,4-b]pyridine involves several steps. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-aminothiazolo[5,4-b]pyridine . Another method involves treating 2-chloro-3-aminopyridine with KSCN in an inert solvent .


Molecular Structure Analysis

The molecular formula of 2-Aminothiazolo[5,4-b]pyridine is C6H5N3S . The structure of the compound was elucidated based on elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The replacement of benzothiazole scaffold with thiazolo[5,4-b]pyridine exhibited better activity towards certain cell lines . The reaction of 2-aminothiazolo[5,4-b]pyridine with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminothiazolo[5,4-b]pyridine include a boiling point of 328.9 ℃ at 760 mmHg and a density of 1.485 g/cm^3 .

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridin-2-amine, also known as [1,3]Thiazolo[5,4-b]pyridin-2-amine or 2-Aminothiazolo[5,4-b]pyridine, is a compound that has been reported to possess a broad spectrum of pharmacological activities Thiazole derivatives, which include thiazolo[5,4-b]pyridin-2-amine, have been reported to interact with a wide range of receptor targets . For instance, some thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .

Mode of Action

One study suggests that a thiazolo[5,4-b]pyridine compound exhibited extremely strong pi3kα inhibitory activity . This activity was attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . These inhibitory activities suggest that thiazolo[5,4-b]pyridin-2-amine may affect related biochemical pathways.

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.

Action Environment

It’s worth noting that the synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved under specific conditions, such as the presence of copper iodide in dry pyridine heated under microwave irradiation . This suggests that the compound’s synthesis, and potentially its action, may be influenced by certain environmental factors.

Future Directions

The 2-aminothiazole scaffold, including 2-Aminothiazolo[5,4-b]pyridine, has shown promise in the field of medicinal chemistry and drug discovery, particularly in the development of anticancer drugs . Future research will likely continue to explore the potential of this compound and its derivatives in various therapeutic applications.

properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWPHTRWLWDCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343763
Record name 2-Aminothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazolo[5,4-b]pyridine

CAS RN

31784-70-0
Record name 2-Aminothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-b]pyridin-2-amine
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Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-3-aminopyridine (3 g, 23 mmole), and ammonium thiocyanate (3.5 g, 46.5 mmole) in 23 mL of ethanol was acidified with conc. HCl to pH ˜1 (˜1.8 mL). The reaction mixture was heated to 85° C. for 3 days. At this point, the solvent was evaporated and residual water was removed aziotropically by the distillation of 2-propanol. The yellow residue was mixed with 12 mL of 7 M ammonium hydroxide and 7 mL of chloroform. The solid was isolated by filtration to yield 1.50 g (43%) of the product as a white powder. MS (m/z, ES+): 152 (M+1, 100%).
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Synthesis routes and methods II

Procedure details

The method described in J. Het. Chem., 14(1), 129(1977) was followed to react 2-chloro-3-aminopyridine with potassium thiocyanate and hydrochloric acid in ethanol to produce 45.3 g of 2-aminothiazolo[5,4-b]pyridine. M+Theory 151; Found 151.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key steps involved in the synthesis of 2-aminothiazolo[5,4-b]pyridine?

A1: The synthesis of 2-aminothiazolo[5,4-b]pyridines generally involves a two-step process:

  1. Formation of thiourea derivatives: Isothiocyanates are reacted with either 2-hydroxy-3-aminopyridine or 2-aminophenol to yield the corresponding thiourea derivatives. []
  2. Acid-catalyzed cyclization: The thiourea derivatives undergo cyclization in the presence of an acid catalyst such as trifluoroacetic acid or phosphoric acid. This step leads to the formation of the desired 2-aminothiazolo[5,4-b]pyridine or 2-aminobenzoxazole structure. []

Q2: Are there alternative synthetic routes to obtain 2-aminothiazolo[5,4-b]pyridine?

A2: Yes, research suggests alternative approaches for synthesizing 2-aminothiazolo[5,4-b]pyridine. One method involves the reduction and subsequent cyclization of corresponding nitro-thiocyanatopyridines. [] Interestingly, depending on the reduction conditions, this method can also yield the corresponding 3-oxide derivatives of 2-aminothiazolo[5,4-b]pyridine. []

Q3: What are some potential applications of 2-aminothiazolo[5,4-b]pyridine derivatives in organic synthesis?

A3: 2-aminothiazolo[5,4-b]pyridines can serve as valuable building blocks in the synthesis of more complex heterocyclic systems. For example, they can be reacted with aroyl isothiocyanates to yield N-aroyl-N′-(thiazolo-[5,4-b]pyridin-2-yl)thioureas. [] These intermediates can be further cyclized under specific conditions to produce N-(2H-[1,2,4]thiadiazolo[3′,2′:2,3]thiazolo[5,4-b]-pyridin-2-ylidene)aroylamines, expanding the structural diversity accessible from this scaffold. []

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